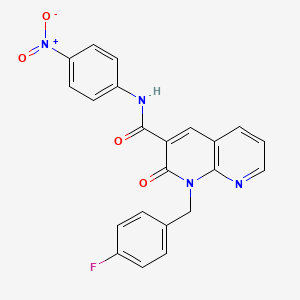

1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O4/c23-16-5-3-14(4-6-16)13-26-20-15(2-1-11-24-20)12-19(22(26)29)21(28)25-17-7-9-18(10-8-17)27(30)31/h1-12H,13H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZQKUDLLXOYJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound with notable biological activities. Its structure suggests potential interactions with various biological targets, particularly in the realm of enzyme inhibition and anticancer properties. This article reviews its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C22H15FN4O4

- Molecular Weight : 418.384 g/mol

- CAS Number : 899745-05-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Naphthyridine Core : This is achieved through condensation reactions.

- Introduction of Functional Groups : The 4-fluorobenzyl and 4-nitrophenyl groups are introduced via nucleophilic substitution.

- Carboxamide Formation : This is accomplished through amide coupling reactions using coupling reagents like carbodiimides.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes, particularly cholinesterases.

| Enzyme | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Acetylcholinesterase (AChE) | 0.29 ± 0.21 | Competitive inhibition |

| Butyrylcholinesterase (BChE) | 1.18 ± 1.31 | Non-competitive inhibition |

The compound's ability to inhibit AChE and BChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibitors are beneficial for symptomatic relief .

Anticancer Activity

Studies have shown that this compound possesses anticancer properties, potentially due to its ability to induce apoptosis in cancer cells. In vitro assays demonstrated that it can significantly reduce cell viability in various cancer cell lines.

| Cancer Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 ± 0.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 7.5 ± 0.3 | Cell cycle arrest at G2/M phase |

These findings indicate that the compound may act through mechanisms involving cell cycle regulation and apoptosis induction .

Case Studies

A recent study explored the effects of this compound on human cancer cell lines and its mechanism of action:

- Study Design : The compound was tested against several cancer cell lines including MCF-7 and A549.

- Findings : Significant reductions in cell proliferation were observed, with a notable increase in apoptotic markers such as caspase activation and PARP cleavage.

This study highlights the potential of the compound as a lead for developing new anticancer agents.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound towards AChE and BChE:

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Acetylcholinesterase | -9.5 | Hydrogen bonds with Ser203 and Glu202 |

| Butyrylcholinesterase | -8.7 | Hydrophobic interactions with Trp82 and Tyr332 |

The docking results suggest that the compound binds effectively to the active sites of these enzymes, corroborating its inhibitory effects observed in vitro .

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a potential candidate for drug development due to its biological activities:

- Anticancer Activity: Research indicates that derivatives of 1,8-naphthyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain naphthyridine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Anti-inflammatory Effects: The compound demonstrates notable anti-inflammatory properties. In vitro studies revealed that it can inhibit the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-treated dendritic cells and murine splenocytes. Specifically, it has been shown to reduce levels of IL-1β, IL-6, and TNF-α significantly at low concentrations (0.2 to 2 μM) .

Enzyme Inhibition Studies

The mechanism of action involves the interaction with specific molecular targets:

- Cyclin-Dependent Kinase 2 (CDK2): The compound has been shown to inhibit CDK2 activity, leading to a reduction in the growth of various cell lines . This inhibition is crucial for developing anticancer therapies.

- Tropomyosin Receptor Kinases (TRKs): The interaction with TRKs triggers downstream signal transduction pathways associated with cell proliferation and differentiation . This modulation may have implications in treating diseases related to abnormal cell growth.

Industrial Applications

In the chemical industry, this compound can serve as a building block for synthesizing more complex molecules or specialty chemicals. Its unique structural features allow it to be utilized as an intermediate in various organic synthesis processes .

Case Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines. Among the tested compounds, one derivative exhibited an IC50 value of 5 µM against breast cancer cells, indicating potent anticancer activity . This finding underscores the potential use of this compound in developing new cancer therapies.

Case Study 2: Anti-inflammatory Mechanism

In a model involving LPS-induced inflammation in mice, administration of the compound at doses ranging from 1.25 to 5 mg/kg resulted in a dose-dependent reduction of inflammatory markers such as TNF-α and IL-6. At the highest dose, it also protected against endotoxin-induced lethality . This suggests its potential application in treating inflammatory diseases.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis and inhibits proliferation in cancer cells through modulation of cytokines. |

| Anti-inflammatory | Reduces pro-inflammatory cytokines in vitro at low concentrations (0.2 to 2 μM). |

| Enzyme Inhibition | Inhibits CDK2 and modulates TRK pathways affecting cell survival and differentiation. |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations :

- Electron-Withdrawing Groups : The target compound’s 4-nitrophenyl group contrasts with chloro (5a4) or methoxy () substituents, altering electronic profiles and binding kinetics.

- Lipophilicity : Chloro and fluorobenzyl groups (e.g., 5a4, 19a) increase logP values compared to hydroxy or carboxylic acid derivatives ().

- Synthetic Complexity : FG160a and LV50 involve multi-step alkylation, while benzyloxy-substituted analogs () require protective group strategies.

Preparation Methods

Cyclization of Aminopyridines with Diethyl Ethoxymethylenemalonate

Aminopyridines condense with diethyl ethoxymethylenemalonate to form enamine intermediates, which undergo thermal cyclization in high-boiling solvents like diphenyl ether. For example, 3-amino-6-bromo-2-ethoxypyridine reacts with diethyl ethoxymethylenemalonate to yield ethyl 6-bromo-4-hydroxy-1,8-naphthyridine-3-carboxylate.

Degradation of Polynuclear Compounds

Alternative routes involve ring resizing of phthalimides or degradation of polynuclear structures, though these are less commonly employed.

Stepwise Preparation of 1-(4-Fluorobenzyl)-N-(4-Nitrophenyl)-2-Oxo-1,2-Dihydro-1,8-Naphthyridine-3-Carboxamide

Synthesis of the 1,8-Naphthyridine Core

- Starting Material : Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate is prepared via cyclization of 3-amino-2-ethoxypyridine with diethyl ethoxymethylenemalonate, followed by thermal treatment.

- Alkylation at Position 1 : The hydroxyl group at position 4 is methylated using iodomethane and sodium carbonate in dimethylformamide (DMF), yielding ethyl 4-methoxy-1,8-naphthyridine-3-carboxylate.

Introduction of the 4-Fluorobenzyl Group

- Bromination : N-Bromosuccinimide (NBS) and light initiate bromination at position 1, producing ethyl 1-bromo-4-methoxy-1,8-naphthyridine-3-carboxylate.

- Nucleophilic Substitution : The bromide reacts with 4-fluorobenzylamine in the presence of morpholine, substituting bromine with the 4-fluorobenzyl group.

Carboxamide Formation at Position 3

- Ester Hydrolysis : The ethyl ester is saponified using trifluoroacetic acid (TFA) to yield 1-(4-fluorobenzyl)-4-methoxy-1,8-naphthyridine-3-carboxylic acid.

- Amidation : The carboxylic acid is coupled with 4-nitroaniline using 1,1′-carbonyldiimidazole (CDI) or trimethylaluminum in dichloromethane, forming the final carboxamide.

Optimization and Modifications

Solvent and Catalyst Selection

Substituent Effects

- 4-Fluorobenzyl Group : Enhances lipophilicity and target binding, as evidenced in antiviral analogs.

- 4-Nitrophenylcarboxamide : Electron-withdrawing nitro groups improve metabolic stability.

Analytical Characterization

Table 1: Spectroscopic Data for Key Intermediates and Final Compound

Q & A

Q. What are the recommended synthetic strategies for 1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,8-naphthyridine-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Core formation : Cyclization of precursors (e.g., aminopyridine derivatives) under acidic or basic conditions to form the 1,8-naphthyridine core.

- Substituent introduction : Alkylation using 4-fluorobenzyl bromide and coupling with 4-nitrophenylamine via carbodiimide-mediated amide bond formation.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/DMSO mixtures to achieve >95% purity .

Q. How can structural characterization be performed for this compound?

Key methods include:

- NMR : The amide proton (NH) typically appears at δ 9.1–9.3 ppm (d, 1H), while aromatic protons from the 4-nitrophenyl group resonate at δ 7.9–8.5 ppm. Fluorine-19 NMR can confirm the 4-fluorobenzyl substituent .

- IR : Strong carbonyl stretches (C=O) at ~1680 cm⁻¹ (keto) and ~1650 cm⁻¹ (amide) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z ~450–470) validate the molecular formula .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition : Use fluorometric assays targeting kinases or proteases, given the naphthyridine core’s affinity for ATP-binding pockets .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–50 μM .

- Solubility : Measure in PBS (pH 7.4) and DMSO to guide formulation .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up?

- Design of Experiments (DoE) : Use response surface methodology to optimize temperature (70–110°C), solvent polarity (DMF vs. DMSO), and catalyst loading (e.g., 5–10 mol% Pd for coupling reactions) .

- Contradiction resolution : If purity drops at higher scales, analyze by HPLC-MS to identify side products (e.g., dehalogenated byproducts) and adjust protecting groups .

Q. How to resolve contradictions in spectral data interpretation?

- Case example : If NMR shows unexpected splitting in aromatic regions, perform 2D-COSY or NOESY to distinguish between para-substituted nitrophenyl and ortho/meta impurities .

- Computational validation : Compare experimental IR peaks with DFT-calculated vibrational modes (e.g., using Gaussian09) .

Q. What structure-activity relationship (SAR) insights exist for modifying substituents?

- Fluorobenzyl vs. chlorobenzyl : Fluorine enhances electronegativity, improving target binding but reducing solubility. Replace with methoxy groups to balance lipophilicity .

- Nitrophenyl group : The nitro moiety increases electron-withdrawing effects, stabilizing the amide bond but potentially limiting metabolic stability. Test cyano or sulfonamide analogs .

Q. How to address pharmacokinetic challenges like poor solubility?

- Salt formation : Co-crystallize with succinic acid or tromethamine to improve aqueous solubility .

- Prodrug strategy : Introduce ester groups at the 2-oxo position, hydrolyzable in vivo .

- Analytical validation : Use DSC and PXRD to confirm polymorph stability .

Q. What computational methods validate target binding mechanisms?

- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or CDK2). The 4-fluorobenzyl group often occupies hydrophobic pockets .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.